molecular formula C11H11ClO2 B2808403 (E)-5-Chloro-2-phenylpent-4-enoic acid CAS No. 91193-19-0

(E)-5-Chloro-2-phenylpent-4-enoic acid

Cat. No.: B2808403
CAS No.: 91193-19-0
M. Wt: 210.66
InChI Key: AUXBEHSTUAFINH-UHFFFAOYSA-N
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Description

(E)-5-Chloro-2-phenylpent-4-enoic acid is an organic compound characterized by the presence of a chloro group, a phenyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-Chloro-2-phenylpent-4-enoic acid typically involves the use of starting materials such as 2-phenylpent-4-enoic acid and chlorinating agents. One common method is the chlorination of 2-phenylpent-4-enoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Chloro-2-phenylpent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 2-phenylpent-4-enoic acid.

    Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 2-phenylpent-4-enoic acid.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

(E)-5-Chloro-2-phenylpent-4-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-5-Chloro-2-phenylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The chloro group can participate in electrophilic reactions, while the phenyl and carboxylic acid groups can engage in various binding interactions with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Phenylpent-4-enoic acid: Lacks the chloro group, resulting in different reactivity and properties.

    5-Chloro-2-phenylpentanoic acid: Similar structure but lacks the double bond, affecting its chemical behavior.

    Chlorophenylacetic acid: Contains a chloro group and a phenyl group but differs in the carbon chain length and position of functional groups.

Uniqueness: (E)-5-Chloro-2-phenylpent-4-enoic acid is unique due to the presence of both a chloro group and a phenyl group on a pent-4-enoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-5-chloro-2-phenylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-8-4-7-10(11(13)14)9-5-2-1-3-6-9/h1-6,8,10H,7H2,(H,13,14)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXBEHSTUAFINH-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC=CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C/C=C/Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91193-19-0
Record name 5-chloro-2-phenylpent-4-enoic acid
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